{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol
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Overview
Description
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol is a heterocyclic compound that features a fused ring system containing both pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines, followed by annellation to generate the desired fused ring system . The reaction conditions often include the use of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or modulating receptor activity . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and exhibit various biological activities.
Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole and pyrazine rings and are known for their antimicrobial and antitumor activities.
Uniqueness
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol is unique due to its specific ring structure and the presence of a methanol group, which can be further modified to create a wide range of derivatives with diverse properties and applications.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-ylmethanol |
InChI |
InChI=1S/C6H9N3O/c10-3-6-4-1-8-9-5(4)2-7-6/h1,6-7,10H,2-3H2,(H,8,9) |
InChI Key |
GZUAHCNBRUFOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NN2)C(N1)CO |
Origin of Product |
United States |
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